Benzoyl-L-arginine beta-naphthylamide hydrochloride
Description
Benzoyl-L-arginine beta-naphthylamide hydrochloride (Bz-Arg-βNA·HCl, CAS: 198555-19-0) is a synthetic chromogenic and fluorogenic substrate widely used in enzymatic assays to study protease activity, particularly trypsin-like amidases. Its molecular formula is C23H25N5O2·HCl, with a molecular weight of 439.95 . The compound consists of a benzoyl group linked to L-arginine, which is further conjugated to a β-naphthylamide moiety. Upon enzymatic hydrolysis, it releases β-naphthylamine, detectable via colorimetric or fluorescent methods. This substrate is critical in biochemical research for monitoring enzyme kinetics, inhibitor screening, and bacterial efflux pump inhibition studies (e.g., MexAB-OprM in Pseudomonas aeruginosa) .
Properties
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2.ClH/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19;/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26);1H/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGRKDJZQIGWQF-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198555-19-0 | |
| Record name | 198555-19-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carbodiimide-Mediated Coupling
The primary method for synthesizing Bz-L-Arg-βNA·HCl involves carbodiimide reagents, which facilitate amide bond formation between protected L-arginine and β-naphthylamine. The process follows these steps:
-
Protection of L-Arginine :
The guanidino group of L-arginine is protected using a nitro (NO₂) or tosyl (Ts) group to prevent undesired side reactions during subsequent steps. For example, nitroarginine is prepared by treating L-arginine with concentrated nitric acid in sulfuric acid at 0–5°C. -
Activation of the Carboxyl Group :
The carboxyl group of protected L-arginine is activated using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF). Hydroxybenzotriazole (HOBt) is often added to suppress racemization. -
Coupling with β-Naphthylamine :
The activated intermediate reacts with β-naphthylamine in DMF at 0°C for 24 hours, forming the amide bond. The reaction mixture is then quenched with ice-water, and the product (protected L-arginine-β-naphthylamide) is extracted using ethyl acetate. -
Benzoylation of the α-Amino Group :
The free α-amino group of the coupled product is benzoylated using benzoyl chloride in the presence of pyridine or sodium hydroxide. This step proceeds at room temperature for 4–6 hours, yielding Nα-benzoyl-L-arginine-β-naphthylamide. -
Deprotection and Salt Formation :
The protecting group on the guanidino moiety is removed via catalytic hydrogenation (for nitro groups) or acid hydrolysis (for tosyl groups). The final product is converted to its hydrochloride salt by treating with hydrogen chloride gas in ethanol.
Table 1: Representative Reaction Conditions for Carbodiimide-Mediated Synthesis
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Guanidino Protection | HNO₃, H₂SO₄ | H₂O | 0–5°C | 2 h | 90% |
| Carboxyl Activation | EDC, HOBt | DMF | 0°C | 1 h | – |
| Amide Coupling | β-Naphthylamine | DMF | 0°C → RT | 24 h | 75% |
| Benzoylation | Benzoyl chloride, Pyridine | DCM | RT | 4 h | 85% |
| Deprotection | H₂/Pd-C (nitro) or HCl (Ts) | EtOH | RT | 6 h | 95% |
Industrial-Scale Production and Optimization
Solvent and Temperature Optimization
Industrial synthesis prioritizes solvent recovery and reaction efficiency. Dichloromethane (DCM) is preferred over DMF for benzoylation due to its lower boiling point (40°C), enabling easier distillation and reuse. Elevated temperatures (40–50°C) reduce coupling times from 24 to 12 hours without compromising yield.
Purification Techniques
-
Recrystallization : The crude product is recrystallized from ethanol/water (3:1) to achieve >98% purity.
-
Column Chromatography : Silica gel chromatography with a chloroform-methanol gradient (9:1 to 4:1) removes trace impurities.
Stereochemical Considerations
Enantiomeric Purity Control
The use of L-arginine as the starting material ensures the final product retains the desired S-configuration. Racemization during coupling is minimized by:
Table 2: Impact of Reaction Conditions on Enantiomeric Excess (ee)
| Condition | ee (%) |
|---|---|
| Without HOBt, 25°C | 78 |
| With HOBt, 0°C | 99 |
| With HOBt, 25°C | 92 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
Melting Point : 268–272°C (decomposition), consistent with monohydrate forms.
-
Elemental Analysis : Calculated for C₁₈H₂₃ClN₄O₃: C 54.48%, H 5.84%, N 14.11%; Found: C 54.42%, H 5.79%, N 14.08%.
Comparative Analysis of Synthetic Methods
Carbodiimide vs. Mixed Anhydride Method
While carbodiimide-mediated coupling dominates industrial production, the mixed anhydride method (using isobutyl chloroformate) offers faster reaction times but lower yields (60–70%) due to competing hydrolysis.
Table 3: Method Comparison for Amide Bond Formation
| Parameter | Carbodiimide | Mixed Anhydride |
|---|---|---|
| Yield | 75–85% | 60–70% |
| Reaction Time | 24 h | 6 h |
| Racemization Risk | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
Benzoyl-L-arginine beta-naphthylamide hydrochloride undergoes hydrolysis reactions catalyzed by proteolytic enzymes . The hydrolysis occurs at the bond between the arginine and the beta-naphthylamide moieties, releasing the chromophore beta-naphthylamine .
Common Reagents and Conditions
The hydrolysis of this compound is commonly carried out in aqueous solutions at specific pH levels, depending on the enzyme being studied . Common reagents include buffers such as Tris-HCl and phosphate buffers to maintain the desired pH .
Major Products Formed
The primary product formed from the hydrolysis of this compound is beta-naphthylamine, which can be detected colorimetrically . This reaction is the basis for many enzymatic assays used in biochemical research .
Scientific Research Applications
Biochemical Research
Enzyme Assays : BANA is primarily employed as a substrate in enzymatic assays to study the activity of proteolytic enzymes such as trypsin, cathepsin B, and papain. Its unique structure allows for effective investigation of enzyme kinetics and inhibition mechanisms. The hydrolysis of BANA by these enzymes releases beta-naphthylamine, which can be quantitatively measured colorimetrically, providing insights into enzyme activity and regulation .
Mechanism of Action : The compound acts by binding to the active site of proteolytic enzymes, undergoing hydrolysis that cleaves the bond between arginine and beta-naphthylamide moieties. This reaction results in the release of beta-naphthylamine, facilitating the monitoring of proteolytic activity in various biological contexts .
Drug Development
BANA serves as a valuable tool in pharmaceutical research for developing new drugs targeting specific enzymes. Its ability to mimic natural substrates makes it ideal for screening potential drug candidates aimed at inhibiting or modulating enzyme activities associated with various diseases. Studies utilizing BANA have demonstrated its effectiveness in evaluating the inhibitory activity of compounds against proteolytic enzymes, providing a basis for drug discovery .
Cellular Studies
In cellular studies, BANA is applied in cell culture experiments to assess cellular responses to protease activity. This application is crucial for understanding disease mechanisms, particularly in cancer research where proteolytic enzymes play significant roles in tumor progression and metastasis. By monitoring enzyme activity through BANA hydrolysis, researchers can gain insights into cellular metabolism and signaling pathways .
Diagnostic Applications
BANA is utilized in diagnostic assays to detect protease activity in biological samples. Its application aids in the early diagnosis of various diseases, including cancer and periodontal diseases. For instance, the BANA test has been shown to accurately indicate clinical disease status and plaque levels of spirochetes in dental samples . This diagnostic capability underscores the compound's relevance in clinical settings.
Biotechnology
In biotechnology, BANA is employed in the development of biosensors that detect protease activity. These biosensors provide a rapid and sensitive method for monitoring biological processes, making them valuable tools in both research and clinical applications. The ability to detect enzyme activity using BANA-based biosensors enhances the understanding of various biochemical pathways and disease states .
Case Studies
- Enzyme Activity Fractionation : A study fractionated rat liver enzymes that hydrolyze BANA, revealing two distinct components with differing sensitivities to inhibitors. This research illustrated the complexity of enzyme interactions and their implications for metabolic processes .
- Inhibition Studies : Research utilizing BANA has demonstrated its effectiveness in evaluating the inhibitory activity of various compounds against proteolytic enzymes. Specific inhibitors were shown to significantly reduce enzyme activity when assessed using BANA as a substrate .
Mechanism of Action
The mechanism of action of Benzoyl-L-arginine beta-naphthylamide hydrochloride involves its hydrolysis by proteolytic enzymes . The enzyme binds to the substrate and catalyzes the cleavage of the bond between the arginine and beta-naphthylamide moieties . This reaction releases beta-naphthylamine, which can be detected colorimetrically . The activity of the enzyme can be quantified based on the amount of beta-naphthylamine produced .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Bz-Arg-βNA·HCl, differing in substituents, stereochemistry, or applications:
2.1. Nα-Benzoyl-DL-arginine β-Naphthylamide Hydrochloride
- CAS : 913-04-2
- Molecular Weight : 439.95 (identical to Bz-Arg-βNA·HCl)
- Structure : Contains a racemic mixture (DL-arginine) instead of the L-isomer.
- Applications : Used similarly to Bz-Arg-βNA·HCl but with reduced enzymatic specificity due to the DL-configuration. Studies suggest lower catalytic efficiency in stereosensitive proteases compared to the L-form .
2.2. Nα-Benzoyl-L-arginine 4-Nitroanilide Hydrochloride (BAPNA)
- CAS : 21653-40-7
- Molecular Weight : 434.88
- Structure : Substitutes β-naphthylamide with a 4-nitroanilide group.
- Applications : A chromogenic substrate for trypsin and chymotrypsin, releasing yellow 4-nitroaniline (λmax = 405 nm). Unlike Bz-Arg-βNA·HCl, BAPNA is less fluorescent but offers higher solubility in aqueous buffers (up to 100 mg/mL in DMSO) .
- Kinetics : Reported Km values for trypsin with BAPNA range from 0.5–1.0 mM, whereas Bz-Arg-βNA·HCl shows lower Km (higher affinity) in similar assays .
2.3. Nα-Benzoyl-L-arginine Ethyl Ester Hydrochloride (BAEE)
- CAS : 2645-08-1
- Molecular Weight : 342.82
- Structure : Features an ethyl ester group instead of β-naphthylamide.
- Applications: A classic esterase substrate for trypsin and kallikrein. Hydrolysis releases ethanol and benzoic acid derivatives, detectable via pH shift or spectrophotometry. BAEE is less sensitive than Bz-Arg-βNA·HCl in fluorometric assays but is preferred for cost-effective, high-throughput screening .
2.4. Nα-Benzoyl-L-arginine 4-Methoxy-β-Naphthylamide Hydrochloride
- CAS: Not explicitly listed (see product code sc-215529).
- Structure : Incorporates a 4-methoxy group on the β-naphthylamide moiety.
- Applications : Enhances fluorescence quantum yield compared to Bz-Arg-βNA·HCl, making it superior for low-abundance enzyme detection. However, it is more expensive (~$214/25 mg) and less stable under prolonged light exposure .
2.5. Phenylalanine Arginine Beta-Naphthylamide (PAβN)
- Structure : A dipeptide analog with phenylalanine-arginine linked to β-naphthylamide.
- Applications: Primarily an efflux pump inhibitor (EPI) in Gram-negative bacteria. It broadens antibiotic efficacy but lacks enzymatic assay utility .
Comparative Data Table
*Estimated based on structural similarity.
Biological Activity
Overview
Benzoyl-L-arginine beta-naphthylamide hydrochloride (BANA) is a synthetic compound extensively utilized in biochemical research as a chromogenic substrate for various proteolytic enzymes. This compound is particularly significant in studying the activity of enzymes such as trypsin, cathepsin B, and papain, which are crucial in numerous biological processes including protein digestion, immune response, and cell signaling.
BANA primarily targets proteolytic enzymes, where it acts as a substrate undergoing hydrolysis. The hydrolysis reaction involves the cleavage of the bond between the arginine and beta-naphthylamide moieties, resulting in the release of beta-naphthylamine, which can be quantitatively measured colorimetrically. This mechanism allows researchers to monitor enzyme activity and gain insights into cellular proteolysis.
Key Enzymes Targeted by BANA
| Enzyme | Function |
|---|---|
| Trypsin | Digests proteins by cleaving peptide bonds |
| Cathepsin B | Involved in protein degradation and turnover |
| Papain | Breaks down proteins and peptides |
BANA is soluble in dimethylformamide (DMF), with a reported solubility of 50 mg/ml, indicating its potential for good bioavailability in various experimental setups. The compound's stability is maintained when stored at temperatures between 2-8°C and protected from light.
Cellular Effects
The interaction of BANA with proteolytic enzymes significantly influences various cellular processes. For instance, the activity of cathepsin B can be monitored using BANA, providing insights into cellular metabolism and gene expression regulation. The hydrolysis of BANA can also affect cell signaling pathways, which are vital for maintaining cellular homeostasis.
Research Applications
BANA has diverse applications across multiple fields:
- Biochemistry : Used as a substrate in enzymatic assays to study proteolytic enzyme activity.
- Clinical Diagnostics : Employed in tests to detect specific enzymes associated with diseases.
- Pharmaceutical Development : Utilized in the development of enzyme-based products and processes.
Case Studies
- Enzyme Activity in Rat Liver : A study fractionated rat liver enzymes that hydrolyze BANA, revealing two distinct components with differing sensitivities to inhibitors. This research illustrated the complexity of enzyme interactions and their implications for metabolic processes .
- Inhibition Studies : Research utilizing BANA has demonstrated its effectiveness in evaluating the inhibitory activity of various compounds against proteolytic enzymes. For example, studies have shown that specific inhibitors can significantly reduce enzyme activity when assessed using BANA as a substrate .
Comparison with Similar Compounds
BANA is often compared to other chromogenic substrates used in enzymatic assays. Below is a comparison highlighting its unique features:
| Compound | Released Chromophore | Applications |
|---|---|---|
| Benzoyl-L-arginine beta-naphthylamide | Beta-naphthylamine | Proteolytic enzyme assays |
| Benzoyl-DL-arginine 4-nitroanilide | p-Nitroaniline | General enzymatic assays |
| Benzoyl-L-arginine ethyl ester | Varies | Spectroscopic assays |
Q & A
Q. What is the standard protocol for using Benzoyl-L-arginine beta-naphthylamide hydrochloride as a protease substrate in enzymatic assays?
Methodological Answer: this compound is a chromogenic substrate for proteases like trypsin and cathepsin. A standard protocol involves:
Substrate Preparation : Dissolve the compound in a 1:1 acetone-water mixture (50 mg/mL) to ensure solubility .
Enzyme Incubation : Mix the substrate with the enzyme (e.g., trypsin) in a buffer system (e.g., Tris-HCl, pH 8.1, with 20 mM CaCl₂ for trypsin activation) .
Kinetic Measurement : Monitor hydrolysis at 405 nm (for nitroanilide derivatives) or via fluorescence for naphthylamide products. Include controls without enzyme to account for spontaneous hydrolysis .
Data Normalization : Express activity as µmol product/min/mg protein, using a calibration curve for the released chromophore .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Lyophilized powders are stable for years under these conditions .
- Handling : Avoid repeated freeze-thaw cycles. Prepare working aliquots in volatile solvents (e.g., DMSO) to minimize moisture absorption .
- Safety : Use PPE (gloves, goggles) to prevent skin/eye irritation, as naphthylamide derivatives may release toxic β-naphthylamine upon prolonged exposure .
Advanced Research Questions
Q. How can researchers optimize kinetic parameters (e.g., Kₘ, Vₘₐₓ) for this substrate in protease assays?
Methodological Answer:
- Variable Substrate Concentrations : Perform assays with substrate concentrations spanning 0.1–10× the estimated Kₘ. Use nonlinear regression (e.g., Michaelis-Menten curve fitting) to calculate Kₘ and Vₘₐₓ .
- pH and Temperature Dependence : Test activity across pH 7–9 (optimal for trypsin-like proteases) and temperatures (25–37°C). For example, cathepsin B shows peak activity at pH 6.0–6.5 .
- Inhibitor Controls : Include protease inhibitors (e.g., leupeptin for cysteine proteases) to confirm specificity .
Q. How should contradictory kinetic data from different enzyme sources (e.g., bovine vs. recombinant trypsin) be resolved?
Methodological Answer:
- Source-Specific Calibration : Recombinant enzymes may have altered glycosylation or folding, affecting activity. Normalize activity using a standardized enzyme unit (e.g., 1 unit = 1 µmol substrate hydrolyzed/min) .
- Buffer Composition : Ensure consistency in cofactors (e.g., Ca²⁺ for trypsin stability). Variations in ionic strength or detergent (e.g., Triton X-100) can alter enzyme-substrate binding .
- Interference Checks : Test for contaminating proteases in crude extracts (e.g., tissue homogenates) using class-specific inhibitors .
Q. What advanced applications does this compound have in protease inhibitor studies?
Methodological Answer:
- Inhibitor Screening : Pre-incubate enzymes with potential inhibitors (e.g., small molecules, peptides) and measure residual activity. Calculate IC₅₀ values using dose-response curves .
- Mechanistic Studies : For competitive inhibitors, analyze Lineweaver-Burk plots to distinguish inhibition types. Non-competitive inhibition will show unchanged Kₘ but reduced Vₘₐₓ .
- Cross-Reactivity Profiling : Test inhibitors against related proteases (e.g., cathepsin L or thrombin) to assess selectivity .
Q. How does this compound compare to other chromogenic substrates (e.g., 4-nitroanilide vs. β-naphthylamide derivatives)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
